molecular formula C16H13ClN2OS2 B2431441 (Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 941943-73-3

(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B2431441
CAS No.: 941943-73-3
M. Wt: 348.86
InChI Key: WQMQDWAOFCSMGI-ZSOIEALJSA-N
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Description

(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a quinoline moiety, a thioxothiazolidinone ring, and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation of 4-chloroquinoline-2-carbaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological research.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it might induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-((4-chlorophenyl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
  • (Z)-5-((4-methoxyphenyl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
  • (Z)-5-((4-nitrophenyl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Uniqueness

Compared to similar compounds, (Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is unique due to the presence of the quinoline moiety, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other thiazolidinones and enhances its potential for diverse applications in scientific research.

Properties

IUPAC Name

(5Z)-5-[(4-chloroquinolin-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9(2)19-15(20)14(22-16(19)21)8-10-7-12(17)11-5-3-4-6-13(11)18-10/h3-9H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQDWAOFCSMGI-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=NC3=CC=CC=C3C(=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=NC3=CC=CC=C3C(=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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